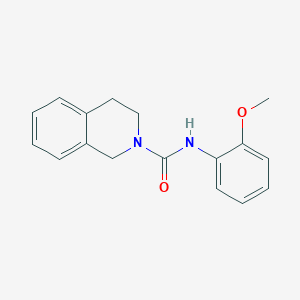![molecular formula C20H19BrN2O6 B5888046 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is a chemical compound that has gained significant attention in the field of scientific research. This compound, also known as BPHCPD, is a potential drug candidate for the treatment of various diseases.
作用機序
The mechanism of action of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that this compound may exhibit its anti-inflammatory and antimicrobial properties by modulating the immune response and inhibiting the growth of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to possess good pharmacokinetic properties, including high solubility and stability. In addition, this compound has been shown to modulate the expression of various genes and proteins involved in cancer progression, inflammation, and microbial infections.
実験室実験の利点と制限
One of the main advantages of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is its potential as a new drug candidate for the treatment of various diseases. The compound has shown promising results in preclinical studies and has low toxicity, making it a safe and effective therapeutic option. However, one of the limitations of this compound is its complex synthesis method, which may limit its scalability for large-scale production.
将来の方向性
There are several future directions for the research and development of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate. One potential direction is to optimize the synthesis method to improve the scalability and yield of the compound. Another direction is to further investigate the mechanism of action of this compound to better understand its effects on cancer cells, inflammation, and microbial infections. Additionally, future studies could explore the potential of this compound as a combination therapy with other drugs to enhance its therapeutic efficacy.
合成法
The synthesis of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate involves the reaction of 4-bromophenol with 2-bromo-2-methylpropanoic acid, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with 1,3-phenylenediacetic acid. The synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to possess anti-inflammatory and antimicrobial properties.
特性
IUPAC Name |
[3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O6/c1-12(27-17-8-5-16(21)6-9-17)20(26)23-22-11-15-4-7-18(28-13(2)24)10-19(15)29-14(3)25/h4-12H,1-3H3,(H,23,26)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIWUFCLICEFMQ-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)


![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)


![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)


![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)